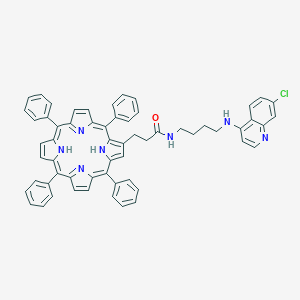
5-Tppq
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tppq is a complex organic compound that combines the structural features of quinoline and porphyrin derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tppq typically involves a multi-step process. One common approach is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by the treatment of intermediates with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
5-Tppq can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.
科学研究应用
5-Tppq has several scientific research applications:
Medicinal Chemistry: It has potential as an antimalarial agent due to the presence of the quinoline moiety.
Photodynamic Therapy: The porphyrin component makes it suitable for use in photodynamic therapy for cancer treatment.
Materials Science: It can be used in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 5-Tppq involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function, while the porphyrin component can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Porphyrin Derivatives: Compounds like hematoporphyrin and protoporphyrin IX, used in photodynamic therapy.
Uniqueness
5-Tppq is unique due to its dual functionality, combining the properties of both quinoline and porphyrin derivatives
属性
CAS 编号 |
130170-25-1 |
|---|---|
分子式 |
C60H48ClN7O |
分子量 |
918.5 g/mol |
IUPAC 名称 |
N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |
InChI |
InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |
InChI 键 |
HVKNBFFFOAWHFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
同义词 |
5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















